Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate
Description
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate is a triazine-based compound characterized by a benzoate ester group at the para position of a benzene ring and a 1,3,5-triazine core substituted with two trichloromethyl groups. This structure confers strong electron-withdrawing properties, making it highly effective as a photoinitiator in UV-curable systems . Its synthesis typically involves transesterification of methyl benzoate derivatives with trichloroacetic acid under acidic conditions, yielding a product with a melting point of 115°C . The compound’s reactivity stems from the trichloromethyl groups, which facilitate radical generation upon UV exposure, enabling rapid polymerization of acrylates and other monomers .
Properties
IUPAC Name |
methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl6N3O2/c1-24-9(23)7-4-2-6(3-5-7)8-20-10(12(14,15)16)22-11(21-8)13(17,18)19/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYBFXFAZSNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561821 | |
| Record name | Methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125775-49-7 | |
| Record name | Methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized starting from 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine or related triazine intermediates, which undergo nucleophilic substitution with methyl 4-hydroxybenzoate or its derivatives. The key steps involve:
- Preparation of the 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine intermediate.
- Nucleophilic aromatic substitution at the 2-position by the methyl 4-hydroxybenzoate nucleophile.
- Purification and isolation of the final product.
Preparation of 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine Intermediate
This intermediate is commonly prepared by the chlorination of 2-hydroxy-4,6-bis(trichloromethyl)-1,3,5-triazine using phosphorus oxychloride (POCl3) or via haloform reactions on 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The reaction conditions typically involve:
- Use of POCl3 as a chlorinating agent.
- Controlled temperature conditions (often 0 °C to room temperature).
- Subsequent purification by recrystallization or chromatography.
A representative reaction scheme is:
$$
\text{2-Hydroxy-4,6-bis(trichloromethyl)-1,3,5-triazine} + \text{POCl}_3 \rightarrow \text{2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine}
$$
This step is critical as it activates the 2-position for nucleophilic substitution by converting the hydroxyl group into a better leaving group (chloride).
Nucleophilic Substitution with Methyl 4-Hydroxybenzoate
The 2-chloro intermediate undergoes nucleophilic aromatic substitution with methyl 4-hydroxybenzoate under basic conditions, typically in the presence of triethylamine or other bases, in solvents such as tetrahydrofuran (THF). The reaction is usually performed at room temperature or slightly elevated temperatures.
Key parameters:
| Parameter | Typical Condition |
|---|---|
| Nucleophile | Methyl 4-hydroxybenzoate |
| Base | Triethylamine or similar |
| Solvent | THF or similar aprotic solvent |
| Temperature | 20–50 °C |
| Reaction Time | 1–4 hours |
The reaction proceeds via displacement of the chloride at the 2-position by the phenolate ion derived from methyl 4-hydroxybenzoate, yielding methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate.
Alternative Methods Using Ionic Liquids
A novel synthetic approach involves the use of ionic liquids as both solvent and catalyst for the preparation of related triazine derivatives. For example, the synthesis of 2-methyl-4-dimethylamino-6-methoxy-1,3,5-triazine from 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine has been demonstrated using ionic liquids such as methyl butyl sulfonic group imidazolidine hydrosulfate under mild heating (50–80 °C). Although this exact method is for a different triazine derivative, it suggests potential for environmentally friendly, one-step syntheses of bis(trichloromethyl) triazine derivatives, possibly adaptable to this compound.
Purification and Characterization
After synthesis, the product is typically purified by:
- Extraction with organic solvents such as toluene.
- Washing with water to remove inorganic impurities.
- Drying over anhydrous magnesium sulfate.
- Vacuum distillation or recrystallization to obtain the pure compound.
Characterization methods include:
- Melting point determination (typically around 155–157 °C).
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Infrared (IR) spectroscopy to confirm functional groups.
- Elemental analysis for purity assessment.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of 2-chloro intermediate | 2-hydroxy-4,6-bis(trichloromethyl)-1,3,5-triazine + POCl3, 0–25 °C | Chlorination to activate 2-position |
| Nucleophilic substitution | Methyl 4-hydroxybenzoate + triethylamine, THF, 20–50 °C, 1–4 h | Displacement of chloride by phenolate |
| Ionic liquid method (alternative) | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine + sodium methoxide + amine, ionic liquid, 50–80 °C | One-step, green synthesis approach |
| Purification | Toluene extraction, water wash, drying, vacuum distillation | Yields white solid, mp ~156 °C |
Research Findings and Notes
- The use of ionic liquids as solvents and catalysts offers a green chemistry approach with high efficiency and recyclability, reducing waste and simplifying post-reaction treatment.
- The classical method involving chlorination and nucleophilic substitution remains the most widely applied for preparing this compound and related derivatives.
- The purity of the final compound is critical for applications in photoresists and photo-acid generators, where bis(trichloromethyl) triazine derivatives are valued for their radical generation efficiency.
- Melting points and spectral data provide reliable confirmation of product identity and purity, with melting points consistently reported around 155–157 °C.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced triazine compounds.
Scientific Research Applications
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloromethyl groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to modifications that alter their activity. The triazine ring structure also contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Bulky ester groups (e.g., phenyl) increase melting points due to enhanced intermolecular interactions .
- Applications : While methyl and phenyl esters serve as photoinitiators, Sarasorb EHT’s 2-ethylhexyl group improves compatibility in polymer matrices for UV protection .
Triazine Substituent Variations
Substituents on the triazine ring modulate electronic properties and reactivity:
Key Observations :
- Electron-Withdrawing Groups : Trichloromethyl groups enhance radical generation efficiency, critical for photoinitiation .
- Polar Substituents: Morpholino groups improve solubility but reduce photoactivity, shifting applications toward biomedical fields .
Functionalized Derivatives for Enhanced Performance
Polymerizable Derivatives :
- CT (Methacrylate-linked derivative) : Incorporates a vinyl group for RAFT polymerization, forming polymeric photoinitiator (pCT). pCT exhibits superior migration stability and maintains high triazine content for sustained photoactivity .
- Comparison with Non-Polymeric Analogues: pCT reduces residual monomer migration by >90% compared to the parent methyl ester, addressing toxicity concerns in coatings .
Key Observations :
- Photoinitiators: Trichloromethyl-triazines outperform morpholino/phenylamino derivatives in cure speed due to higher radical yield .
- UV Absorbers: Sarasorb EHT’s extended conjugation (anilino groups) broadens UV absorption, unlike electron-deficient trichloromethyl variants .
Biological Activity
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate (CAS No. 125775-49-7) is a synthetic compound notable for its potential applications in various fields, including agriculture and material science. Its unique structure, featuring a triazine ring with multiple trichloromethyl groups, contributes to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H7Cl6N3O2, with a molecular weight of approximately 449.93 g/mol. The compound appears as a pale yellow to yellow-brown liquid with a purity of around 95% .
This compound exhibits biological activity primarily through its role as a photoacid generator (PAG). Upon exposure to light, it generates acids that can initiate various chemical reactions. This property is particularly valuable in photopolymerization processes used in material science.
Antimicrobial Activity
Research indicates that compounds containing triazine moieties often display significant antimicrobial properties. For instance, studies have shown that related triazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of triazine derivatives found that compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
- Photoinitiation in Polymer Chemistry : In polymer chemistry applications, this compound has been utilized as a photoinitiator for UV-curable coatings. Its efficiency in generating reactive species upon UV exposure allows for rapid polymerization processes essential in industrial applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H7Cl6N3O2 |
| Molecular Weight | 449.93 g/mol |
| Purity | ≥95% |
| Physical Appearance | Pale yellow to yellow-brown liquid |
| Melting Point | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a core. Key steps include:
- Sequential substitution of chlorine atoms with trichloromethyl groups under controlled temperatures (0–5°C for initial substitution, 40–50°C for subsequent steps) .
- Esterification of the benzoate moiety using methanol and a catalytic acid (e.g., H₂SO₄) .
- Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Monitor reaction progress using TLC and adjust stoichiometry to minimize by-products .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for the ester methyl group signal at δ 3.8–3.9 ppm and aromatic protons from the benzoate ring (δ 7.5–8.1 ppm) .
- ¹³C NMR : Confirm the trichloromethyl groups (CCl₃) at δ 95–100 ppm and the triazine ring carbons at δ 165–170 ppm .
- Melting Point : Compare with literature values (e.g., 139–140°C for analogous triazine esters) to assess purity .
- Mass Spectrometry : Expect molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z ~470) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trichloromethyl groups) influence the reactivity of the triazine core in photochemical applications?
- Methodological Answer : The trichloromethyl groups enhance UV absorption and stability by delocalizing electron density. To study this:
- Perform UV-Vis spectroscopy in solvents like THF or DCM; observe λₐₜₛₕ around 300–350 nm due to π→π* transitions in the triazine-benzoate system .
- Compare photodegradation rates under UV light (e.g., 254 nm) with control compounds lacking trichloromethyl groups .
Q. What strategies can resolve contradictory spectral data during synthesis (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., incomplete substitution or ester hydrolysis products) .
- Variable Temperature NMR : Heat the sample to 50°C to reduce signal splitting caused by rotational isomerism in the triazine ring .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane and compare with reported structures .
Q. How can substituent effects on the triazine ring be systematically studied to modulate solubility and biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, phenoxy) at the 4,6-positions of the triazine.
- Solubility Testing : Measure logP values using shake-flask methods (octanol/water) to correlate substituent hydrophobicity with solubility .
- Biological Assays : Test antifungal/antibacterial activity using MIC assays against C. albicans or E. coli; compare with reference compounds like V3-h () .
Q. What safety precautions are critical when handling intermediates with trichloromethyl groups?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
